molecular formula C11H14N4 B13059976 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13059976
M. Wt: 202.26 g/mol
InChI Key: SAKKTGRBJAUXOG-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 2,5-dimethylphenyl group attached to the triazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole ring can interact with metal ions, enhancing its catalytic properties in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A basic triazole compound without the dimethylphenyl group.

    2-Phenyl-2H-1,2,3-triazol-4-amine: Similar structure but with a phenyl group instead of a dimethylphenyl group.

    2-(2,5-Dimethylphenyl)-2H-1,2,3-triazole: Lacks the amine group at the 4-position.

Uniqueness

2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the presence of the 2,5-dimethylphenyl group, which can enhance its biological activity and chemical reactivity

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8-3-4-9(2)10(5-8)7-15-13-6-11(12)14-15/h3-6H,7H2,1-2H3,(H2,12,14)

InChI Key

SAKKTGRBJAUXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2N=CC(=N2)N

Origin of Product

United States

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